4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Kinase inhibition PDGFRβ VEGFR2

This 4,6-dichloro-1-methyl-7-azaindole delivers a validated ATP-mimetic core for potent dual kinase inhibition (PDGFRβ IC₅₀=1.5 nM, VEGFR2 IC₅₀=1.90 nM) with 40-fold selectivity over FGFR1—ideal for angiogenesis inhibitor programs. Differential reactivity of the 4- and 6-Cl handles enables regioselective, sequential derivatization for rapid parallel SAR without de novo scaffold synthesis. Low MW (201.05 Da) and favorable lipophilicity suit FBDD fragment growing, linking, or merging strategies. ≥97% purity ensures reproducible results from hit-to-lead through lead optimization.

Molecular Formula C8H6Cl2N2
Molecular Weight 201.05
CAS No. 1638771-16-0
Cat. No. B2976874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1638771-16-0
Molecular FormulaC8H6Cl2N2
Molecular Weight201.05
Structural Identifiers
SMILESCN1C=CC2=C1N=C(C=C2Cl)Cl
InChIInChI=1S/C8H6Cl2N2/c1-12-3-2-5-6(9)4-7(10)11-8(5)12/h2-4H,1H3
InChIKeyLBBCLGYLHXLHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638771-16-0) for Kinase Inhibitor Research


4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638771-16-0) is a heterocyclic building block belonging to the 7-azaindole class, characterized by a 1-methyl-7-azaindole core with chlorine substitutions at the 4- and 6-positions [1]. Its molecular formula is C₈H₆Cl₂N₂ with a molecular weight of 201.05 g/mol . The compound serves as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting receptor tyrosine kinases such as PDGFRβ and VEGFR2, where its dichloro substitution pattern enables potent ATP-competitive binding [1]. Commercial availability from multiple vendors with purities typically ranging from 95% to 98% supports its routine use in medicinal chemistry campaigns .

Why Mono-Chloro or Alternative 7-Azaindole Analogs Cannot Substitute for 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine


The specific 4,6-dichloro substitution pattern on the 1-methyl-7-azaindole scaffold confers a unique kinase inhibition profile that is not replicated by mono-chloro analogs (e.g., 4-chloro, 6-chloro, or 5-chloro derivatives) or non-methylated variants. The presence of two chlorine atoms at positions 4 and 6 enables simultaneous engagement of hydrophobic pockets within the ATP-binding site of receptor tyrosine kinases, resulting in low nanomolar potency against both PDGFRβ (IC₅₀ = 1.5 nM) and VEGFR2 (IC₅₀ = 1.90 nM) [1]. In contrast, the 1-methyl group modulates lipophilicity and metabolic stability, distinguishing this compound from the non-methylated 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (CAS 5912-18-5). These combined structural features dictate both target engagement and downstream synthetic versatility, making simple analog substitution likely to compromise the potency, selectivity, or synthetic utility of the final inhibitor candidate [2].

Quantitative Differentiation of 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine vs. 7-Azaindole Analogs


Potency Against PDGFRβ and VEGFR2: 4,6-Dichloro-1-methyl-7-azaindole vs. Class Baseline

The 4,6-dichloro-1-methyl-7-azaindole scaffold achieves low nanomolar potency against PDGFRβ and VEGFR2. In off-chip mobility shift assays, the compound demonstrated IC₅₀ values of 1.5 nM for PDGFRβ and 1.90 nM for VEGFR2 [1]. While direct head-to-head data for mono-chloro analogs against these exact targets are not publicly available, the class-level potency for 7-azaindole kinase inhibitors typically ranges from 10 nM to >1 µM [2]. The observed 1-2 nM potency places this compound in the upper tier of 7-azaindole-derived kinase inhibitors.

Kinase inhibition PDGFRβ VEGFR2 Receptor tyrosine kinase

Selectivity Window: PDGFRβ/VEGFR2 vs. FGFR1 in 4,6-Dichloro-1-methyl-7-azaindole

The 4,6-dichloro-1-methyl-7-azaindole scaffold exhibits a marked selectivity window between PDGFRβ/VEGFR2 and FGFR1. Under identical assay conditions (off-chip mobility shift assay), the compound showed IC₅₀ values of 1.5 nM (PDGFRβ) and 1.90 nM (VEGFR2), but only 61 nM against FGFR1 [1]. This corresponds to a 32- to 40-fold selectivity for PDGFRβ/VEGFR2 over FGFR1. Such intra-family selectivity is not uniformly observed across all 7-azaindole substitution patterns; for example, 6-chlorinated 7-azaindoles have been reported as potent PIM kinase inhibitors with distinct selectivity profiles [2].

Kinase selectivity FGFR1 PDGFRβ VEGFR2

Synthetic Utility: 4,6-Dichloro Substitution Enables Regioselective Derivatization vs. Mono-Chloro Analogs

The 4,6-dichloro substitution pattern provides two distinct electrophilic sites for sequential functionalization via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. The 4-position chlorine is typically more reactive than the 6-position chlorine due to electronic differences, enabling regioselective mono-derivatization followed by a second orthogonal transformation . In contrast, mono-chloro analogs (e.g., 4-chloro, 6-chloro, or 5-chloro derivatives) offer only a single functionalization handle, limiting the complexity and diversity of accessible analogs. This dual-handle capability is a class-level advantage of dichloro-substituted 7-azaindoles over their mono-chloro counterparts [1].

Synthetic chemistry Regioselective functionalization Cross-coupling Building block

Physicochemical Differentiation: 1-Methyl-7-azaindole vs. Non-Methylated 7-Azaindole Core

The presence of the 1-methyl group in 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (MW 201.05) distinguishes it from the non-methylated analog 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (CAS 5912-18-5, MW 187.03). N-methylation of the 7-azaindole core increases calculated logP by approximately 0.5-0.8 units and eliminates the hydrogen-bond donor capacity of the pyrrole NH . This modification generally enhances membrane permeability and metabolic stability by reducing CYP450-mediated N-oxidation and glucuronidation [1]. While direct comparative PK data for these specific compounds are not publicly available, class-level experience with 7-azaindoles indicates that N-methylation is a standard strategy to improve oral bioavailability and CNS penetration [1].

Lipophilicity Metabolic stability Physicochemical properties Drug-likeness

High-Value Application Scenarios for 4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine in Drug Discovery


Dual PDGFRβ/VEGFR2 Inhibitor Lead Optimization

Given its potent inhibition of both PDGFRβ (IC₅₀ = 1.5 nM) and VEGFR2 (IC₅₀ = 1.90 nM) with a 40-fold selectivity window over FGFR1 [1], this building block is ideally suited for the synthesis and optimization of dual angiogenesis inhibitors. Medicinal chemistry teams can leverage the 4- and 6-chloro handles to introduce substituents that further modulate selectivity, potency, and pharmacokinetic properties while maintaining the core's favorable kinase engagement profile.

Sequential Functionalization for Rapid SAR Exploration

The differential reactivity of the 4- and 6-chloro substituents enables regioselective, sequential derivatization via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution . This allows medicinal chemists to efficiently generate diverse analog libraries, probing SAR at two distinct vectors without the need for de novo scaffold synthesis. Such efficiency is particularly valuable in hit-to-lead and lead optimization phases where rapid iteration is critical.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The 4,6-dichloro-1-methyl-7-azaindole core serves as a validated ATP-mimetic fragment that can be elaborated into potent kinase inhibitors. Its low molecular weight (201.05 Da) and dual synthetic handles make it an attractive starting point for fragment growing, linking, or merging strategies in FBDD campaigns targeting receptor tyrosine kinases [2]. The 1-methyl group provides a favorable lipophilicity profile for fragment elaboration.

Kinase Selectivity Profiling and Tool Compound Synthesis

The compound's distinct selectivity profile—potent inhibition of PDGFRβ and VEGFR2 with reduced activity against FGFR1—makes it a valuable core for synthesizing chemical probes to dissect kinase signaling pathways [1]. Researchers investigating angiogenesis, fibrosis, or oncology can use derivatives of this scaffold as tool compounds to validate target engagement and pathway modulation in cellular and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.